molecular formula C16H22O3S B1613771 (2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898772-74-2

(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No.: B1613771
CAS No.: 898772-74-2
M. Wt: 294.4 g/mol
InChI Key: VDRLONBAGVUQFD-UHFFFAOYSA-N
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Description

(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a unique combination of functional groups, including a cyclohexyl ring, a dioxolane ring, and a thienyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-furyl ketone: Similar structure but with a furan ring instead of a thiophene ring.

    (2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-pyridyl ketone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

3-cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3S/c17-13(7-6-12-4-2-1-3-5-12)14-8-9-15(20-14)16-18-10-11-19-16/h8-9,12,16H,1-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRLONBAGVUQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641904
Record name 3-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-74-2
Record name 3-Cyclohexyl-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Cyclohexyl)ethyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

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